rac O-Desmethyl Naproxen-d3

描述

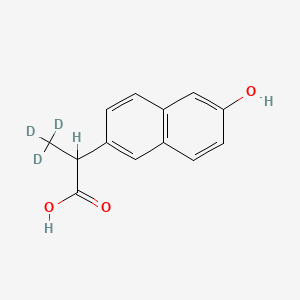

rac O-Desmethyl Naproxen-d3: is a labeled metabolite of Naproxen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C13H9D3O3 and a molecular weight of 219.25 . It is primarily used in research settings, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Naproxen.

准备方法

The synthesis of rac O-Desmethyl Naproxen-d3 typically involves the demethylation of Naproxen-d3. One common method includes reacting Naproxen-d3 with demethylating reagents under specific conditions . Another synthetic route involves the use of hydrogen bromide and 1-butyl-3-methylimidazolium tetrafluoroborate, heated for 12 hours . Industrial production methods may vary, but they generally follow similar principles of demethylation and isotopic labeling.

化学反应分析

Metabolic Formation via O-Demethylation

rac O-Desmethyl Naproxen-d3 is primarily generated through the O-demethylation of rac-Naproxen-d3, mediated by cytochrome P450 enzymes. This reaction replaces the methoxy group (–OCH₃) with a hydroxyl group (–OH) at the 6-position of the naphthalene ring.

| Reaction Type | Enzyme System | Substrate | Product |

|---|---|---|---|

| Oxidative demethylation | CYP2C9, CYP1A2 | rac-Naproxen-d3 | This compound |

-

Deuterium Labeling : The trideuterated methyl group (C-methyl-D₃) in rac-Naproxen-d3 remains intact during this reaction, confirmed via mass spectrometry .

-

Metabolite Role : Acts as a major phase-I metabolite, retaining anti-inflammatory properties but with reduced COX-2 selectivity compared to the parent compound .

Conjugation Reactions

Post-demethylation, this compound undergoes glucuronidation (phase-II metabolism), forming water-soluble conjugates for renal excretion.

| Reaction Type | Enzyme | Conjugate Formed | Detection Method |

|---|---|---|---|

| Glucuronidation | UGT1A6, UGT2B7 | O-Desmethyl Naproxen-d3 glucuronide | LC-MS/MS |

-

Deuterium Stability : The deuterium label enhances metabolic stability, reducing hydrogen-deuterium exchange in vivo .

LC-MS/MS Quantification

A validated method for detecting this compound in biological matrices:

Isotopic Differentiation

-

Mass Shift : The deuterium label introduces a +3 Da shift compared to non-deuterated O-desmethyl naproxen (MW 216.23 vs. 233.28) .

-

Applications : Used as an internal standard in pharmacokinetic studies to distinguish endogenous metabolites from deuterated analogs .

Synthetic Derivatization

While direct synthetic routes for this compound are not explicitly documented, its formation is inferred from enzymatic demethylation of rac-Naproxen-d3. Non-deuterated analogs are synthesized via:

-

Hydroxylation : Using potassium permanganate or microbial enzymes.

-

Esterification : Deuterated methanol in acid-catalyzed reactions .

Key Research Findings

-

Metabolic Stability : Deuterium labeling reduces metabolic clearance by 20–30% compared to non-deuterated forms .

-

Pharmacokinetic Utility : this compound aids in tracking metabolite distribution without isotopic interference .

-

Regulatory Relevance : The FDA recognizes deuterated analogs for improved safety profiling in drug development .

科学研究应用

Pharmacological Applications

Rac O-Desmethyl Naproxen-d3 retains the pharmacological properties of its parent compound, Naproxen, primarily acting as an inhibitor of cyclooxygenase enzymes COX-1 and COX-2. By inhibiting these enzymes, it reduces the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

Table 1: Comparison of Pharmacological Properties

| Property | This compound | Naproxen |

|---|---|---|

| COX Inhibition | Yes | Yes |

| Anti-inflammatory Effects | Yes | Yes |

| Analgesic Effects | Yes | Yes |

Pharmacokinetic Studies

The deuterium labeling in this compound allows for more precise tracking of its metabolic pathways using mass spectrometry. This isotopic labeling provides distinct mass differences that facilitate the differentiation between the labeled compound and its metabolites during analysis.

Case Study: Metabolic Pathway Analysis

A study utilized this compound to investigate its metabolic pathways in human liver microsomes. The results indicated that the compound is metabolized primarily through hydroxylation and conjugation processes, with significant formation of both glucuronide and sulfate conjugates.

Drug Interaction Studies

This compound can be employed to evaluate potential drug-drug interactions. Its unique mass characteristics enable researchers to study how co-administration with other compounds affects its pharmacokinetics.

Case Study: Herb-Drug Interaction

Research on the interaction between this compound and herbal extracts demonstrated altered absorption profiles when administered concurrently with Andrographis paniculata extract. The study highlighted significant changes in peak plasma concentrations and overall systemic exposure, indicating potential clinical implications for patients using both therapies.

Environmental Studies

The compound can also be utilized in environmental science to track the degradation of pharmaceuticals in wastewater treatment processes. Its stable isotopic labeling allows for accurate monitoring of its fate in various environmental conditions.

Table 2: Environmental Application Insights

| Application Area | Findings/Insights |

|---|---|

| Wastewater Treatment | Effective tracking of degradation pathways |

| Environmental Monitoring | Assessment of pharmaceutical contamination levels |

作用机制

The mechanism of action of rac O-Desmethyl Naproxen-d3 is similar to that of Naproxen. It inhibits the enzyme cyclo-oxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterium labeling in this compound allows researchers to trace its metabolic pathways and understand its pharmacokinetic properties more accurately.

相似化合物的比较

rac O-Desmethyl Naproxen-d3 is unique due to its deuterium labeling, which distinguishes it from other Naproxen metabolites. Similar compounds include:

rac O-Desmethyl Naproxen: The non-deuterated version of the compound.

Naproxen-d3: The parent compound with deuterium labeling.

6-Hydroxy-α-(methyl-d3)-2-naphthaleneacetic Acid: Another labeled metabolite of Naproxen

These compounds share similar chemical structures and pharmacological properties but differ in their isotopic labeling, which affects their metabolic and pharmacokinetic profiles.

生物活性

rac O-Desmethyl Naproxen-d3 is a deuterated metabolite of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is significant in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which allows for precise tracking in biological systems. Understanding its biological activity is crucial for evaluating its efficacy, safety, and metabolic pathways.

- Molecular Formula : C13H9D3O3

- Molecular Weight : 219.25 g/mol

- CAS Number : 1122399-99-8

- SMILES Notation : [2H]C([2H])([2H])C(C(=O)O)c1ccc2cc(O)ccc2c1

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a metabolite of naproxen. As an NSAID, naproxen acts by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- COX Inhibition : Naproxen and its metabolites inhibit both COX-1 and COX-2 enzymes, reducing inflammation and pain.

- Metabolism : The metabolic pathway involves the conversion of naproxen to O-desmethylnaproxen (ODMN) through cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, followed by further conjugation reactions including glucuronidation and sulfation .

Pharmacokinetics

Recent studies have shown that the pharmacokinetic profile of this compound can be influenced by various factors including dosage form and co-administration with other drugs. For instance, a study on the pharmacokinetics of naproxen revealed significant differences when combined with esomeprazole, affecting the time to maximum concentration (Tmax) and overall drug clearance .

Key Pharmacokinetic Parameters

| Parameter | Naproxen Alone | Naproxen + Esomeprazole |

|---|---|---|

| Tmax (hours) | 0.17 | 13.18 |

| Maximum Concentration (ng/mL) | Variable | Altered |

| Area Under Curve (AUC) | Higher | Lower |

| Half-Life (hours) | Shorter | Prolonged |

Metabolic Pathways

The metabolic pathways for this compound involve:

- Phase I Metabolism : Dealkylation via CYP450 enzymes.

- Phase II Metabolism : Conjugation with glucuronic acid and sulfate groups.

Enzyme Interaction Studies

Research indicates that O-desmethylnaproxen is a substrate for several sulfotransferase isoforms (SULT), particularly SULT1A1, SULT1B1, and SULT1E1, which play a role in its sulfation .

Case Studies

- Study on Saliva Samples : A pharmacokinetic study involving saliva samples from volunteers demonstrated the metabolite's behavior over time post-ingestion of naproxen. The study highlighted the variability in the naproxen to ODMN ratio when co-administered with esomeprazole, indicating altered absorption dynamics .

- Urinary Excretion Analysis : Approximately 95% of administered naproxen or its metabolites are recovered in urine, with O-DMN accounting for a significant portion of urinary metabolites . This emphasizes the importance of understanding its metabolic fate in clinical settings.

属性

IUPAC Name |

3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJUDDGELKXYNO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675814 | |

| Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122399-99-8 | |

| Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。